N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-oxo-2-phenylethylsulfanyl group and linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge.
Properties
Molecular Formula |
C19H15N3O4S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H15N3O4S2/c23-13(12-6-2-1-3-7-12)11-27-19-22-21-18(28-19)20-17(24)16-10-25-14-8-4-5-9-15(14)26-16/h1-9,16H,10-11H2,(H,20,21,24) |
InChI Key |
JXHRBLZSRRWQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The thiadiazole intermediate is then reacted with 2-oxo-2-phenylethyl bromide in the presence of a base to introduce the sulfanyl group.
Formation of the Benzodioxine Moiety: This involves the cyclization of a suitable precursor, such as a catechol derivative, with a dihalide under basic conditions.
Coupling Reaction: Finally, the benzodioxine intermediate is coupled with the thiadiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, which include the thiadiazole moiety present in this compound, exhibit notable antimicrobial properties. Studies have shown that compounds containing this structure can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(substituted phenyl)-1,3,4-thiadiazoles | S. aureus, E. coli | 25 μg/mL |
| Oxygenated derivatives | C. albicans, A. niger | 32–42 μg/mL |
These findings suggest that N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be developed into effective antimicrobial agents.
Anticancer Potential
The compound's structural features also indicate potential anticancer applications. Inhibitors of kinase pathways are crucial in cancer therapy due to their role in cell proliferation and survival. The modulation of Met kinase activity has been linked to the treatment of several cancers including lung adenocarcinoma and breast cancer .
Table 2: Cancer Treatment Applications
| Disease Type | Mechanism of Action | Reference |
|---|---|---|
| Lung Adenocarcinoma | Inhibition of Met kinase | |
| Breast Cancer | Modulation of signaling pathways |
This suggests that this compound may serve as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of thiadiazole derivatives. These compounds have shown promise in models of neurodegenerative diseases by reducing inflammation and oxidative stress . The ability to modulate neuroinflammatory responses positions this compound as a candidate for further investigation in neuroprotection.
Diagnostic Applications
The compound may also find utility in diagnostic applications related to kinase activity. By serving as a reagent for testing kinase-dependent signal transduction pathways in animal models or cell cultures, it could aid in understanding various disease mechanisms .
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives in various applications:
- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial properties against common pathogens. The study reported significant activity against both Gram-positive and Gram-negative bacteria .
- Cancer Research : Research demonstrated that compounds similar to this compound could inhibit tumor growth in xenograft models by targeting Met kinase pathways .
- Neuroprotective Studies : Investigations into the neuroprotective effects showed that certain thiadiazole derivatives could reduce neuronal apoptosis in models of oxidative stress .
Mechanism of Action
The mechanism of action of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzodioxine moieties. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Target Compound: Contains a 1,3,4-thiadiazole ring, which is sulfur-rich and known for metabolic stability and hydrogen-bonding capabilities.
- Analog 1 (887875-39-0) : Features a 1,3,4-oxadiazole ring instead of thiadiazole, replacing sulfur with oxygen. This substitution reduces electron density and may alter bioavailability. The 5-nitrothiophene substituent introduces strong electron-withdrawing effects, likely influencing reactivity .
- Analog 2 (741733-98-2): Utilizes a pyrrolidinone ring fused to the benzodioxine-carboxamide. The pyrrolidinone introduces conformational rigidity and additional hydrogen-bonding sites, which could improve target binding specificity .
Substituent Analysis
Pharmacophoric Features
- Target Compound : The 2,3-dihydro-1,4-benzodioxine moiety is a privileged structure in drug design, often associated with serotonin receptor modulation. The thiadiazole-thioether linkage may serve as a bioisostere for disulfide bonds in enzyme inhibitors .
- Analog 1 (887875-39-0) : The nitro-thiophene group could act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins .
Research Findings and Limitations
- Data Gaps : The absence of accessible PubChem data () and experimental results (e.g., IC₅₀, solubility, metabolic profiles) limits a comprehensive pharmacological comparison.
Biological Activity
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that integrates various pharmacologically significant moieties, particularly the thiadiazole and benzodioxine structures. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.
Molecular Structure
- Chemical Formula : C20H15N5O3S2
- Molecular Weight : 437.49 g/mol
- CAS Number : Not specified in the search results.
Structural Features
The compound features a thiadiazole ring that is known for its diverse biological activities, including antimicrobial and anticancer properties. The benzodioxine moiety contributes to its potential neuroprotective effects.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. A study indicated that compounds with a thiadiazole core demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results, suggesting that this compound may also possess similar properties due to its structural analogies .
Anticancer Activity
Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have been evaluated for their antiproliferative effects on various cancer cell lines. The structure of this compound suggests it could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
The benzodioxine component is associated with neuroprotective effects. Studies on related compounds have indicated that they can provide protection against neurotoxic agents in animal models. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Anticonvulsant Activity
Some derivatives of thiadiazoles have been investigated for their anticonvulsant properties. In animal models, these compounds showed effectiveness in reducing seizure activity without significant toxicity. The proposed mechanism involves enhancement of GABAergic transmission and modulation of voltage-gated ion channels .
Study 1: Antimicrobial Efficacy
A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy using broth microdilution methods. Compounds were tested against E. coli and S. aureus, with some exhibiting MIC values as low as 32 µg/mL, indicating strong antimicrobial potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 32 | E. coli |
| B | 16 | S. aureus |
| C | 64 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) showed that certain thiadiazole derivatives had IC50 values in the range of 10–20 µM, demonstrating significant antiproliferative activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 15 | A549 |
| E | 12 | MCF7 |
| F | 18 | HeLa |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
Alkylation : Introduce the 2-oxo-2-phenylethylsulfanyl group using alkylating reagents (e.g., α-haloketones) under basic conditions (e.g., triethylamine in acetonitrile).
- Key Characterization : Confirm intermediates and final product via ¹H/¹³C NMR (e.g., δ 12.81 ppm for NH groups), IR (amide I bands at ~1688 cm⁻¹), and TLC purity checks .
Q. How is the 1,3,4-thiadiazole scaffold in this compound characterized structurally?
- Methodological Answer : The thiadiazole ring is confirmed by:
- NMR : Distinct sulfur-induced deshielding of adjacent protons (e.g., δ 7.17–7.61 ppm for aromatic protons adjacent to sulfanyl groups).
- Elemental Analysis : Verify stoichiometry (e.g., C19H16ClN7O3S3 for analogous derivatives) .
- X-ray Crystallography (if available): Resolve bond angles and confirm cyclization .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : While direct data for this compound is limited, structurally related 1,3,4-thiadiazoles exhibit:
- Anticancer Activity : Assessed via MTT assays (IC₅₀ values in µM ranges against HeLa or MCF-7 cells).
- Anticonvulsant Effects : Evaluated in maximal electroshock (MES) or pentylenetetrazole (PTZ) models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during sulfanyl group incorporation?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group.
- Catalysis : Introduce iodine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
- Temperature Control : Reflux in acetonitrile (80–90°C) balances reactivity and side-product formation .
- Example : A derivative achieved 80% yield under reflux with triethylamine .
Q. What strategies address contradictions in reported biological activity data for 1,3,4-thiadiazole derivatives?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance anticancer activity).
- In Vivo Validation : Replicate in murine models to confirm in vitro findings .
Q. How does the electronic nature of the 2,3-dihydro-1,4-benzodioxine moiety influence pharmacological properties?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps affecting redox activity).
- Proteomic Profiling : Use SPR or ITC to study binding affinity with targets like cyclooxygenase-2 (COX-2).
- Comparative Studies : Synthesize analogs without the benzodioxine group and compare ADMET profiles .
Q. What analytical methods resolve stability issues in aqueous media for this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and monitor via HPLC-MS.
- Lyophilization : Improve shelf-life by formulating as lyophilized powders.
- Excipient Screening : Use cyclodextrins or liposomes to enhance solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
